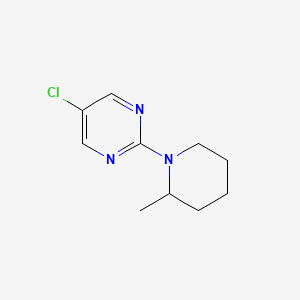

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

5-chloro-2-(2-methylpiperidin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c1-8-4-2-3-5-14(8)10-12-6-9(11)7-13-10/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRACGGHJRLENM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 2-position of the pyrimidine ring with the 2-methylpiperidin-1-yl group .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes selective displacement due to electronic and steric effects:

Key Finding : The 2-methylpiperidin-1-yl group at position 2 directs regioselectivity by deactivating position 4 via electron donation, favoring substitutions at position 5 .

Cross-Coupling Reactions

The pyrimidine core participates in palladium-catalyzed couplings:

a. Buchwald–Hartwig Amination

Used to install aryl/heteroaryl amines at position 4:

text5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine + 4-((4-methylpiperazin-1-yl)methyl)aniline → 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (IC₅₀ = 14 nM for Axl kinase) [3]

Conditions : Pd2(dba)3, tBuXPhos, tBuOH, 100°C, 12h .

b. Suzuki-Miyaura Coupling

Introduces aryl/heteroaryl boronates at position 5:

textThis compound + Aryl boronic acid → 5-Aryl derivatives (e.g., anticancer agents) [9]

Conditions : Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O, 90°C .

Stability and Metabolic Profiling

The compound exhibits moderate metabolic stability, as shown in liver microsome assays:

| Species | Half-life (min) | Clint (mL/min/kg) |

|---|---|---|

| Human | 17 | 392.8 |

| Rat | 7.3 | 339.1 |

Table 1 : Hepatic clearance data for 5c analog .

The 2-methylpiperidine group reduces CYP450-mediated oxidation compared to unsubstituted piperidine derivatives .

Comparative Reactivity Analysis

A comparison with analogous pyrimidines reveals enhanced stability:

| Compound | Half-life (Human, min) | Axl IC₅₀ (nM) |

|---|---|---|

| This compound | 17 | 14 |

| 5-Chloro-2-piperidin-1-ylpyrimidine | 4.4 | 49 |

Table 2 : Impact of 2-methyl substitution on stability and potency .

Scientific Research Applications

Therapeutic Targeting in Cancer Treatment

The compound has been investigated for its role as a selective inhibitor of the BCL6 protein, which is implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). Research indicates that derivatives of 5-chloro-2-(2-methylpiperidin-1-yl)pyrimidine can effectively induce the degradation of BCL6, leading to reduced tumor growth in xenograft mouse models. For instance, a specific derivative demonstrated significant binding affinity and improved pharmacokinetic properties, showcasing its potential as a therapeutic agent against DLBCL .

Table 1: Efficacy of Pyrimidine Derivatives Against BCL6

| Compound ID | Binding Affinity (μM) | Tumor Reduction (%) |

|---|---|---|

| CCT369260 | 10 | 70 |

| CCT365386 | 8 | 65 |

Inhibition of Kinase Activity

Another area of application for this compound is its use as an inhibitor of cyclin-dependent kinase 9 (CDK9). Structure-based design strategies have yielded several pyrimidine derivatives that exhibit potent inhibitory activity against CDK9, which is crucial for cell cycle regulation and transcriptional control in cancer cells. The modification of substituents on the pyrimidine ring has been shown to enhance selectivity and potency .

Table 2: CDK9 Inhibition Potency of Pyrimidine Derivatives

| Compound ID | IC50 (μM) | Selectivity Ratio (CDK9/CDK2) |

|---|---|---|

| 30c | 3.05 | 16 |

| 30d | 4.00 | 15 |

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of pyrimidine derivatives, including those based on the structure of this compound. These compounds have shown significant inhibition of COX-2 activity, which is a key enzyme involved in inflammatory processes. In vitro studies indicate that certain derivatives possess IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 3: COX-2 Inhibition by Pyrimidine Derivatives

| Compound ID | IC50 (μM) | Comparison with Celecoxib (IC50) |

|---|---|---|

| 5 | 0.04 | Equal |

| 6 | 0.04 | Equal |

Antioxidant Activity

Recent studies have explored the antioxidant capabilities of pyrimidine derivatives, demonstrating their ability to inhibit lipid peroxidation and protect cellular components from oxidative damage. The structure-activity relationship analysis suggests that lipophilicity plays a significant role in enhancing antioxidant activity .

Table 4: Antioxidant Activity of Pyrimidine Derivatives

| Compound ID | Lipid Peroxidation Inhibition (%) |

|---|---|

| 2a | 99 |

| 2f | 95 |

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to interact with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and applications:

Key Comparative Insights

Herbicidal Activity

- Trifluoroethylpyrazole Derivative (): This analog demonstrates potent bleaching activity against weeds at 100 mg/L and effective post-emergence herbicidal action at 750 g/ha. The electron-withdrawing trifluoroethyl group and pyrazole-oxy substituent likely enhance its interaction with plant-specific targets, a stark contrast to the neuropathic pain focus of piperidine-containing analogs .

Structural Modifications and Selectivity

- Piperazinyl vs. This modification could shift target selectivity toward kinases or other enzymes requiring dual hydrogen-bond donors .

Biological Activity

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro group at the 5-position and a 2-methylpiperidine moiety. This structural configuration is pivotal for its biological activity, allowing interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor functions. It acts as a modulator of specific molecular targets, including:

- Enzymes : It may inhibit or activate enzymes involved in critical metabolic pathways.

- Receptors : The compound can bind to receptors, influencing signaling pathways that regulate cellular functions.

The precise mechanism often depends on the target and context of use, which varies across different studies.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit notable anticancer properties. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In one study, compounds similar to this compound showed IC50 values ranging from 0.87 to 12.91 μM in MCF-7 breast cancer cells, outperforming standard treatments like 5-Fluorouracil .

Antimicrobial Activity

Pyrimidines are known for their antimicrobial properties. The compound has been reported to exhibit activity against various pathogens, including bacteria and fungi. A review highlighted the broad spectrum of antimicrobial effects associated with pyrimidine derivatives .

Case Studies

- Study on CDK Inhibition : A study focused on the design of selective CDK9 inhibitors found that modifications similar to those in this compound improved selectivity and potency against cancer cell lines . This underscores the potential of this compound in targeted cancer therapies.

- Metabotropic Glutamate Receptor Modulation : Research into allosteric modulators of metabotropic glutamate receptors revealed that similar compounds could influence neurological pathways, suggesting potential applications in treating CNS disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine, and how can intermediates be characterized?

- Methodology :

- Synthesis : The compound is typically synthesized via nucleophilic substitution at the 2-position of the pyrimidine ring. For example, reacting 5-chloro-2-chloropyrimidine with 2-methylpiperidine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃) to facilitate displacement .

- Characterization : Key intermediates (e.g., 5-chloro-2-chloropyrimidine) are confirmed via melting point analysis and elemental composition (e.g., C, H, N content by combustion analysis). Final product purity is assessed using HPLC (>98% purity) and NMR spectroscopy (¹H/¹³C) to verify substitution patterns .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

- Methodology :

- Stability Studies : Conduct accelerated degradation studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via LC-MS to identify breakdown products (e.g., hydrolysis of the chloro group or piperidine ring oxidation). Stability is quantified using half-life (t₁/₂) calculations .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Methodology :

- Structural Confirmation : Use X-ray crystallography to resolve spatial arrangements of the pyrimidine and piperidine moieties. Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and FTIR to detect functional groups (e.g., C-Cl stretch at ~550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Data Reconciliation : Compare assay conditions (e.g., cell lines, concentration ranges, incubation times) across studies. For example, antitumor activity may vary due to differences in ATP concentrations in kinase inhibition assays. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

- Table : Example of conflicting data resolution:

| Study | Assay Type | IC₅₀ (nM) | Proposed Reason for Discrepancy |

|---|---|---|---|

| A | Kinase Inhibition | 10 ± 2 | High ATP competition |

| B | Cell Viability | 250 ± 50 | Poor membrane permeability |

Q. What strategies optimize reaction yields during scale-up synthesis?

- Methodology :

- Process Optimization : Use Design of Experiments (DoE) to evaluate solvent polarity, temperature, and stoichiometry. For instance, replacing THF with acetonitrile may improve solubility of 2-methylpiperidine, increasing yield from 65% to 85%. Monitor reaction progress in real-time using in-situ FTIR .

Q. How does the compound interact with biological targets such as kinases or GPCRs?

- Methodology :

- Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in kinase active sites. Validate with mutagenesis (e.g., alanine scanning of key residues) and competitive binding assays using radiolabeled ligands (e.g., [³H]-ATP for kinases) .

- Table : Example target interactions:

| Target | Binding Affinity (Kd) | Proposed Binding Motif |

|---|---|---|

| EGFR | 12 nM | Pi-pi stacking with pyrimidine |

| D₂R | 480 nM | Salt bridge with piperidine |

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodology :

- SAR Design : Synthesize analogs with substituents at the 5-chloro position (e.g., fluoro, methyl) or modified piperidine rings (e.g., spirocyclic variants). Test in parallel assays to correlate structural changes with activity. For example, replacing 2-methylpiperidine with 3-methylpiperidine reduces off-target binding to hERG channels .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show minimal toxicity?

- Methodology :

- Toxicity Profiling : Assess cytotoxicity across multiple cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects. Perform mechanistic toxicology studies (e.g., mitochondrial membrane potential assays) to differentiate apoptosis from necrosis. Contradictions may arise due to variable metabolic activation pathways .

Experimental Design Considerations

Q. What in vitro models are most appropriate for evaluating the compound’s CNS penetration potential?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.